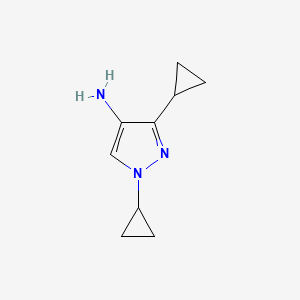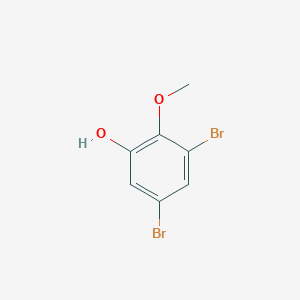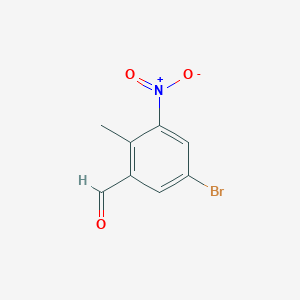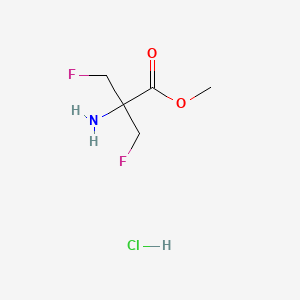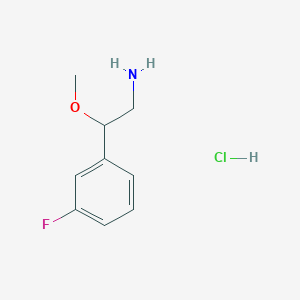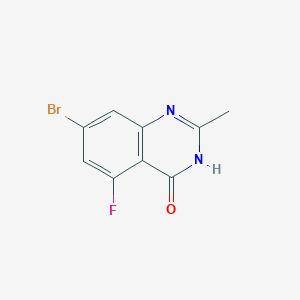
7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one: is a synthetic organic compound with a complex molecular structure It belongs to the quinazolinone family, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a quinazolinone precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine and fluorine sources are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- 7-Bromo-3,4-dihydroquinazolin-4-one
- 5-Fluoro-2-methyl-3,4-dihydroquinazolin-4-one
- 7-Bromo-5-fluoro-3,4-dihydroquinazolin-4-one
Comparison: Compared to similar compounds, 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of bromine, fluorine, and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H6BrFN2O |
|---|---|
Poids moléculaire |
257.06 g/mol |
Nom IUPAC |
7-bromo-5-fluoro-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-12-7-3-5(10)2-6(11)8(7)9(14)13-4/h2-3H,1H3,(H,12,13,14) |
Clé InChI |
NLOBRWNOTQNYCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CC(=C2)Br)F)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
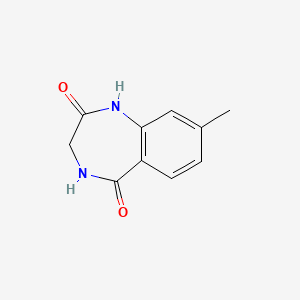
![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
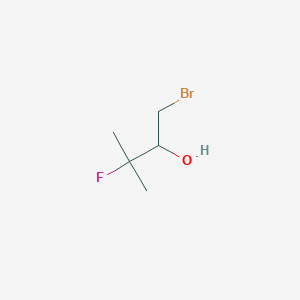
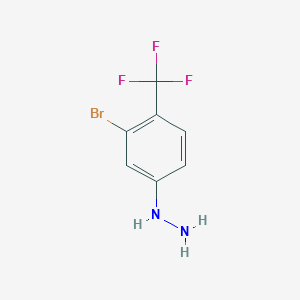
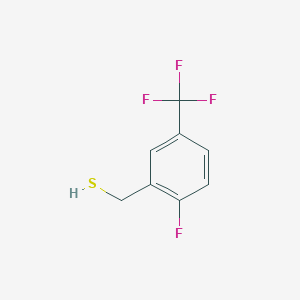
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
